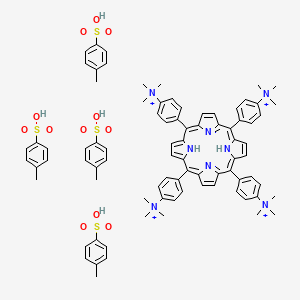
ChenPhos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ChenPhos is a chiral diphosphine ligand that has gained significant attention in the field of asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions, particularly in the hydrogenation of α-aryloxy and α-alkoxy-substituted α, β-unsaturated carboxylic acids . The compound is a C1 symmetric variant of Trifer, another well-known ligand, and is characterized by its dicyclohexylphosphine groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ChenPhos is typically synthesized through a series of reactions involving the formation of phosphine ligands. The synthetic route often includes the use of dicyclohexylphosphine as a key reagent. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, ensuring that the ligand can be produced in sufficient quantities for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: ChenPhos primarily undergoes hydrogenation reactions, where it acts as a ligand in metal-catalyzed processes. The compound is particularly effective in the enantioselective hydrogenation of α-aryloxy and α-alkoxy-substituted α, β-unsaturated carboxylic acids .
Common Reagents and Conditions: The hydrogenation reactions involving this compound typically use rhodium or iridium complexes as catalysts. The reactions are carried out under mild conditions, often in the presence of solvents like trifluoroethanol (CF3CH2OH) .
Major Products: The major products formed from these reactions are enantiomerically pure α-oxy-functionalized carboxylic acids. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
ChenPhos has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in asymmetric catalysis, enabling the synthesis of chiral compounds with high enantioselectivity . In biology and medicine, the compound has been employed in the synthesis of bioactive molecules, including potential drug candidates for the treatment of type II diabetes . In the agrochemical industry, this compound-derived compounds are used as crop protection agents .
Mécanisme D'action
The mechanism by which ChenPhos exerts its effects involves the formation of a complex with a metal catalyst, such as rhodium or iridium. The ligand facilitates the activation of the substrate through secondary interactions, leading to high enantioselectivity in the hydrogenation reactions . The molecular targets and pathways involved in these processes are primarily related to the catalytic activity of the metal-ligand complex .
Comparaison Avec Des Composés Similaires
ChenPhos is often compared with other chiral diphosphine ligands, such as Trifer and BINAP. While Trifer is a C2 symmetric ligand, this compound is a C1 symmetric variant, which imparts improved activity without loss of enantioselectivity . BINAP, another widely used ligand, also exhibits high enantioselectivity but differs in its structural and electronic properties . The unique combination of high activity, enantioselectivity, and stability makes this compound a valuable ligand in asymmetric catalysis .
Propriétés
Formule moléculaire |
C42H53Fe2NP2 |
|---|---|
Poids moléculaire |
745.5 g/mol |
InChI |
InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/t16-,22?;;;;/m1..../s1 |
Clé InChI |
VVRMQHFYVHGFHX-OOGDEREYSA-N |
SMILES isomérique |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |
SMILES canonique |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)



